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Compound Name: Alagebrium

CAS No.: 393121-34-1

Cat. No.: B1220623

Get Quote

Technical Support Center – Alagebrium (ALT-711) Experimental Data

This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive overview of the development and subsequent

discontinuation of Alagebrium (ALT-711), a once-promising agent targeting advanced

glycation end-products (AGEs).

Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of Alagebrium (ALT-711)

development?

The development of Alagebrium was halted due to a combination of two primary factors:

Insufficient Clinical Efficacy: In pivotal clinical trials, particularly in patients with heart failure,

Alagebrium failed to meet its primary endpoints. For instance, the BENEFICIAL trial, a

randomized, double-blind, placebo-controlled study, found no significant improvement in

exercise tolerance (peak VO₂) in patients with systolic heart failure treated with Alagebrium
compared to placebo.[1][2] While some smaller, open-label studies had shown promise in
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improving certain cardiovascular parameters, these findings were not consistently replicated

in larger, more robust trials.[3][4][5]

Financial Constraints: Synvista Therapeutics Inc. (formerly Alteon Inc.), the company

developing Alagebrium, faced significant financial difficulties. In early 2009, the company

announced the termination of all ongoing clinical trials of Alagebrium, citing a review of its

clinical development portfolio and its financial status.[1]

Q2: What was the proposed mechanism of action for Alagebrium?

Alagebrium was designed as an "AGE breaker." Its primary mechanism of action was the

chemical cleavage of pre-formed α-dicarbonyl-based cross-links between proteins, which are a

hallmark of advanced glycation end-products.[6] These AGEs contribute to the stiffening of

tissues, particularly in the cardiovascular system, and are implicated in the pathophysiology of

aging and diabetic complications. By breaking these cross-links, Alagebrium was expected to

restore the elasticity and function of tissues.

Furthermore, Alagebrium was found to modulate the downstream signaling pathways initiated

by the interaction of AGEs with their cellular receptor, the Receptor for Advanced Glycation

End-products (RAGE). This interaction is known to trigger inflammatory and oxidative stress

responses.

Q3: Were there any safety concerns with Alagebrium?

Based on the available clinical trial data, Alagebrium was generally well-tolerated.[1][4] The

most commonly reported adverse events were gastrointestinal symptoms.[4] However, the

discontinuation of its development was not primarily driven by safety issues but rather by the

lack of demonstrated efficacy and financial challenges.

Troubleshooting Experimental Discrepancies
For researchers investigating AGE breakers, understanding the nuances of Alagebrium's

clinical trial outcomes is crucial. Here are some potential reasons for discrepancies between

preclinical and clinical results:

Species-Specific Differences in AGEs: Preclinical studies in animal models, particularly

rodents, showed promising results with Alagebrium. However, it has been suggested that
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the types of AGE cross-links prevalent in these animal models may differ from those most

abundant in humans. Specifically, Alagebrium is not effective against glucosepane, the most

common AGE cross-link found in human tissues. This fundamental difference could explain

the lack of translation from preclinical success to clinical efficacy.

Patient Population and Disease Severity: The patient populations enrolled in the clinical trials

for Alagebrium had established cardiovascular disease. It is possible that the therapeutic

window for an AGE breaker is earlier in the disease process before irreversible tissue

damage has occurred. The stage and severity of the disease at the time of intervention could

significantly impact the observed outcomes.

Dosage and Treatment Duration: While various dosages and treatment durations were

explored, it is possible that the optimal therapeutic regimen for achieving significant clinical

benefit in humans was not identified within the conducted trials. For instance, an open-label

study by Little et al. used a higher daily dose (420 mg) and showed some positive effects,

whereas the larger BENEFICIAL trial used a 400 mg daily dose (200 mg twice daily) and

failed to meet its primary endpoint.[3][7]

Quantitative Data from Key Clinical Trials
The following tables summarize the quantitative data from two key clinical trials investigating

the efficacy of Alagebrium in patients with heart failure.

Table 1: Open-Label Study in Diastolic Heart Failure (Little et al., 2005)[3]
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Parameter
Baseline (Mean ±
SD)

16-Week Follow-up
(Mean ± SD)

P-value

Primary and

Secondary Endpoints

Left Ventricular Mass

(g)
124 ± 35 119 ± 34 .036

E/E' Ratio 10.6 ± 2.7 9.4 ± 1.9 .076

E' (cm/s) 7.3 ± 1.2 8.4 ± 1.7 .045

Minnesota Living with

Heart Failure Score
41 ± 21 32 ± 21 .01

Peak Exercise

Oxygen Consumption

(ml/kg/min)

13.1 ± 3.3 No significant change NS

Aortic Distensibility Not reported No significant change NS

Blood Pressure Not reported No significant change NS

Table 2: BENEFICIAL Randomized Controlled Trial in Systolic Heart Failure (Hartog et al.,

2011)[2]
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Parameter

Alagebrium Group
(Change from
Baseline; Mean ±
SEM)

Placebo Group
(Change from
Baseline; Mean ±
SEM)

P-value

Primary Endpoint

Peak VO₂ (mL/min/kg) -2.1 ± 0.5 -0.5 ± 0.7 .06

Secondary Endpoints

Diastolic Function (E') No significant change No significant change .32

Diastolic Function

(E/E')
No significant change No significant change .81

Left Ventricular

Ejection Fraction

(LVEF)

No significant change No significant change .43

Skin Autofluorescence

(AGE accumulation)
No significant change No significant change .42

NT-proBNP No significant change No significant change .20

NYHA Functional

Class
No significant change No significant change .73

Minnesota Living with

Heart Failure Score
No significant change No significant change .38

Experimental Protocols
1. Open-Label Study in Diastolic Heart Failure (Little et al., 2005)

Study Design: A 16-week, open-label, single-center trial.

Participants: 23 elderly patients (mean age 71 years) with stable diastolic heart failure

(ejection fraction >50%).

Intervention: Alagebrium administered orally at a dose of 420 mg per day.
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Assessments:

Primary and Secondary Endpoints: Changes in left ventricular (LV) mass and diastolic

function were the key outcomes of interest.

Imaging: Magnetic resonance imaging (MRI) was used to assess LV ejection fraction and

mass. Doppler echocardiography was used to evaluate diastolic filling.

Functional Capacity: Peak exercise oxygen consumption was measured to assess

exercise tolerance.

Arterial Compliance: Aortic distensibility was evaluated.

Quality of Life: The Minnesota Living with Heart Failure questionnaire was administered.

2. BENEFICIAL Randomized Controlled Trial in Systolic Heart Failure

Study Design: A 36-week, double-blind, placebo-controlled, randomized, parallel-group,

multicenter trial.[7]

Participants: 102 patients with stable chronic heart failure (NYHA class II-IV) and a left

ventricular ejection fraction (LVEF) of ≤ 45%.[7]

Intervention: Patients were randomized to receive either Alagebrium (200 mg twice daily) or

a matching placebo.[7]

Assessments:

Primary Endpoint: The primary efficacy endpoint was the change in peak oxygen

consumption (VO₂) during exercise testing.[2]

Secondary Endpoints: Secondary endpoints included changes in diastolic function

(measured by E' and E/E' ratio), systolic function (LVEF), AGE accumulation (measured by

skin autofluorescence), N-terminal pro-brain natriuretic peptide (NT-proBNP) levels, NYHA

functional class, and quality of life (Minnesota Living with Heart Failure Questionnaire).[2]
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Caption: Proposed mechanism of action of Alagebrium (ALT-711).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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